4-[benzyl(ethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
4-[benzyl(ethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
The synthesis of 4-[benzyl(ethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.
Introduction of the Benzamide Group: The benzothiazole intermediate can be reacted with 4-aminobenzoic acid to form the benzamide linkage.
Sulfamoylation: The benzamide derivative is then subjected to sulfamoylation using benzyl ethyl sulfonamide in the presence of a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
4-[benzyl(ethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonamide group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the benzamide moiety, depending on the conditions and reagents used.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[benzyl(ethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its complex structure and functional groups that may interact with biological targets.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules, providing a versatile building block for chemical reactions.
Mechanism of Action
The mechanism of action of 4-[benzyl(ethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole ring and the sulfonamide group can form hydrogen bonds or hydrophobic interactions with biological macromolecules, affecting their function. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 4-[benzyl(ethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide include:
4-[benzyl(ethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide: This compound has a methoxy group instead of an ethoxy group, which may affect its reactivity and interactions.
4-[benzyl(ethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide: The presence of a chloro group can significantly alter the compound’s electronic properties and reactivity.
4-[benzyl(ethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide: The methyl group can influence the compound’s steric and electronic characteristics.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
4-[benzyl(ethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S2/c1-3-28(17-18-9-6-5-7-10-18)34(30,31)20-15-13-19(14-16-20)24(29)27-25-26-23-21(32-4-2)11-8-12-22(23)33-25/h5-16H,3-4,17H2,1-2H3,(H,26,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWOOYFPCVUCSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC=C4S3)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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